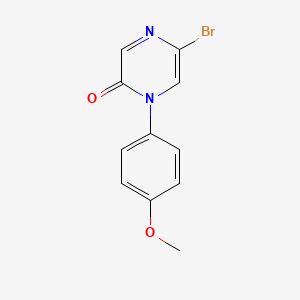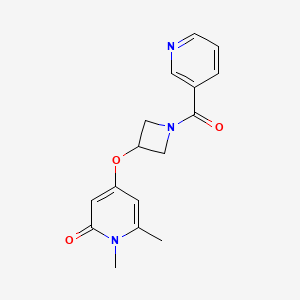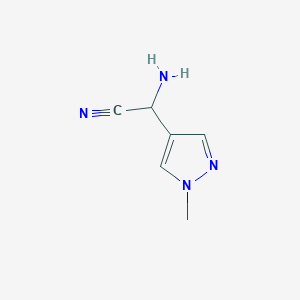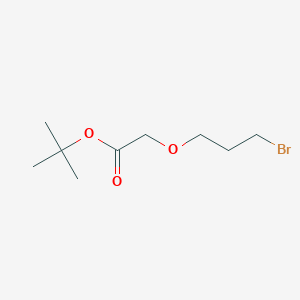
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one, also known as 4-Methoxy-5-bromopyrazinone or 4-Methoxy-5-bromo-1-pyrazinone, is a heterocyclic compound belonging to the pyrazinone family of compounds. Pyrazinones are a class of heterocyclic compounds that are widely used in medicinal chemistry, organic synthesis, and biochemistry. These compounds have been studied extensively due to their potential therapeutic applications, such as the treatment of diabetes, cancer, and other diseases. 4-Methoxy-5-bromopyrazinone has been extensively studied in recent years due to its potential as an anti-diabetic agent.
科学的研究の応用
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied extensively in recent years due to its potential therapeutic applications. It has been studied as an anti-diabetic agent and has been found to improve glucose tolerance in diabetic rats. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied as an anti-cancer agent and has been found to inhibit the growth of cancer cells in vitro. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied as an anti-inflammatory agent and has been found to reduce inflammation in animal models.
作用機序
The exact mechanism of action of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone is not fully understood. However, it is believed to act by inhibiting the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of glucose metabolism. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to activate the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of insulin in diabetic rats, as well as to reduce glucose levels in the blood. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to reduce inflammation in animal models, as well as to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is non-toxic and has been found to be safe for use in animal models. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can limit its use in some experiments. Additionally, it has a short half-life in solution, which can limit its use in some experiments.
将来の方向性
The potential therapeutic applications of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone are still being explored. Future research should focus on further elucidating the mechanism of action of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone, as well as exploring its potential applications in the treatment of diabetes, cancer, and other diseases. Additionally, further research should be done to explore the potential side effects of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone, as well as its pharmacokinetics and pharmacodynamics. Finally, further research should be done to explore the potential for the development of novel derivatives of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone with improved pharmacological properties.
合成法
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone can be synthesized using a variety of methods. One method involves the reaction of 4-methoxyphenylboronic acid with sodium bromide in the presence of a base, such as sodium hydroxide. This reaction produces 4-methoxy-5-bromobenzene, which can then be reacted with hydrazine hydrate to produce 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone. Another method involves the reaction of 4-methoxyphenylboronic acid with sodium bromide in the presence of a base, such as sodium hydroxide, followed by the reaction of the resulting 4-methoxy-5-bromobenzene with hydrazine hydrate in the presence of a catalyst, such as palladium chloride.
特性
IUPAC Name |
5-bromo-1-(4-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-9-4-2-8(3-5-9)14-7-10(12)13-6-11(14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANTAPFACFCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,6-Dichlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2457650.png)

![5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2457654.png)
![1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2457655.png)
![4-(4-fluorophenyl)-1-methyl-6-(2-piperidin-1-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457657.png)
![2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457658.png)


![5-(4-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457662.png)
![2-ethyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2457665.png)
![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2457667.png)

